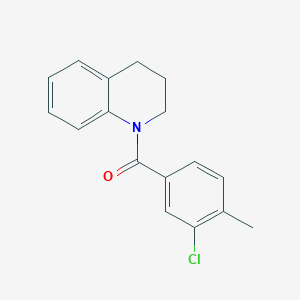
2-(2,4-dimethylphenoxy)-N-(3-fluorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-dimethylphenoxy)-N-(3-fluorophenyl)acetamide, also known as DPAF, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
2-(2,4-dimethylphenoxy)-N-(3-fluorophenyl)acetamide has been found to have potential applications in various fields of scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that 2-(2,4-dimethylphenoxy)-N-(3-fluorophenyl)acetamide can inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. 2-(2,4-dimethylphenoxy)-N-(3-fluorophenyl)acetamide has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Mécanisme D'action
The mechanism of action of 2-(2,4-dimethylphenoxy)-N-(3-fluorophenyl)acetamide is not fully understood. However, it is believed to inhibit the activity of certain enzymes that are involved in cell growth and proliferation. This leads to the induction of apoptosis and the inhibition of cancer cell growth.
Biochemical and Physiological Effects
2-(2,4-dimethylphenoxy)-N-(3-fluorophenyl)acetamide has been found to have several biochemical and physiological effects. Studies have shown that 2-(2,4-dimethylphenoxy)-N-(3-fluorophenyl)acetamide can induce apoptosis in cancer cells by activating caspases, a group of enzymes that play a key role in the process of programmed cell death. 2-(2,4-dimethylphenoxy)-N-(3-fluorophenyl)acetamide has also been found to have anti-inflammatory properties, which can help reduce inflammation in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(2,4-dimethylphenoxy)-N-(3-fluorophenyl)acetamide in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a potential candidate for the development of new cancer treatments. However, one of the limitations of using 2-(2,4-dimethylphenoxy)-N-(3-fluorophenyl)acetamide is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of 2-(2,4-dimethylphenoxy)-N-(3-fluorophenyl)acetamide.
Orientations Futures
There are several future directions for the research on 2-(2,4-dimethylphenoxy)-N-(3-fluorophenyl)acetamide. One potential direction is the development of new cancer treatments based on 2-(2,4-dimethylphenoxy)-N-(3-fluorophenyl)acetamide. Another direction is the investigation of the potential side effects of 2-(2,4-dimethylphenoxy)-N-(3-fluorophenyl)acetamide and the determination of the safe dosage for human use. Additionally, further studies are needed to fully understand the mechanism of action of 2-(2,4-dimethylphenoxy)-N-(3-fluorophenyl)acetamide and its potential applications in other fields of scientific research.
Conclusion
In conclusion, 2-(2,4-dimethylphenoxy)-N-(3-fluorophenyl)acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. Its ability to inhibit the growth of cancer cells and its anti-inflammatory properties make it a potential candidate for the development of new cancer treatments and the treatment of inflammatory diseases. However, further studies are needed to fully understand the mechanism of action of 2-(2,4-dimethylphenoxy)-N-(3-fluorophenyl)acetamide and its potential side effects.
Méthodes De Synthèse
2-(2,4-dimethylphenoxy)-N-(3-fluorophenyl)acetamide can be synthesized through a multistep process involving the reaction of 2,4-dimethylphenol with 3-fluoroaniline followed by acetylation with acetic anhydride. The final product is obtained through purification and crystallization techniques.
Propriétés
IUPAC Name |
2-(2,4-dimethylphenoxy)-N-(3-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO2/c1-11-6-7-15(12(2)8-11)20-10-16(19)18-14-5-3-4-13(17)9-14/h3-9H,10H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYQYMYGZIHEMPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=CC(=CC=C2)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dimethylphenoxy)-N-(3-fluorophenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 5-[(anilinocarbonyl)amino]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B5785823.png)
![1,3-dimethyl-5-{[5-(1-pyrrolidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5785829.png)

![1-(4-methoxy-3-nitrophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone](/img/structure/B5785839.png)
![3-(4-fluorophenyl)-N-{[(2-furylmethyl)amino]carbonothioyl}acrylamide](/img/structure/B5785845.png)
![methyl 1-(2-furylmethyl)-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B5785853.png)
![5-[2-(4-fluorophenyl)-2-oxoethoxy]-3,4,7-trimethyl-2H-chromen-2-one](/img/structure/B5785891.png)

![3-[(3,4-dimethylphenyl)amino]-2-cyclohexen-1-one](/img/structure/B5785898.png)


